molecular formula C8H7FN4 B13632140 4-fluoro-5-(4-pyridinyl)-1H-Pyrazol-3-amine

4-fluoro-5-(4-pyridinyl)-1H-Pyrazol-3-amine

Cat. No.: B13632140
M. Wt: 178.17 g/mol
InChI Key: WZGILFXSZBTCFK-UHFFFAOYSA-N
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Description

4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluoropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-(pyridin-4-yl)aniline
  • N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide
  • (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

Uniqueness

4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

4-fluoro-5-pyridin-4-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7FN4/c9-6-7(12-13-8(6)10)5-1-3-11-4-2-5/h1-4H,(H3,10,12,13)

InChI Key

WZGILFXSZBTCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=NN2)N)F

Origin of Product

United States

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